Ethanol, tin(2+) salt (9CI), also known as tin(II) ethoxide, is an organotin compound primarily used in various chemical applications. Its molecular formula is with a molar mass of approximately 208.83 g/mol. This compound is classified as a metal alkoxide, specifically a tin ethoxide, which plays a significant role in catalysis and synthesis processes.
Tin(II) ethoxide can be synthesized through the reaction of tin metal with ethanol or by reacting tin(II) chloride with sodium ethoxide. The compound is commercially available from chemical suppliers and is utilized in laboratories for various applications in organic chemistry and materials science.
The synthesis of ethanol, tin(2+) salt can be achieved through several methods:
The synthesis typically requires inert atmosphere conditions to prevent moisture absorption, as tin(II) ethoxide is sensitive to air and moisture. The reactions are generally carried out at elevated temperatures to facilitate the formation of the desired product.
Tin(II) ethoxide has a molecular structure characterized by a central tin atom bonded to two ethoxide groups. The structural representation can be depicted as follows:
CC[O-].CC[O-].[Sn+2]Tin(II) ethoxide participates in several chemical reactions:
The reactivity of tin(II) ethoxide can be attributed to its ability to donate electron pairs from the oxygen atoms in the ethoxide groups, making it a useful reagent in organic synthesis.
The mechanism by which ethanol, tin(2+) salt functions primarily involves its role as a Lewis acid catalyst. In reactions, it coordinates with substrates to stabilize transition states, thereby lowering activation energies and facilitating the formation of products.
Experimental studies have shown that tin(II) ethoxide enhances reaction rates significantly compared to non-catalyzed processes, demonstrating its effectiveness in catalysis.
The compound has been noted for its high solubility in organic solvents and moderate solubility in water, which influences its application in various chemical processes.
Ethanol, tin(2+) salt (9CI) is utilized in several scientific applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: